Methyl 3-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoate
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Overview
Description
Methyl 3-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoate is a chemical compound with the molecular formula C12H11BrN2O3 and a molecular weight of 311.13 g/mol It is a derivative of quinazolinone, a class of compounds known for their diverse biological activities
Preparation Methods
The synthesis of Methyl 3-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoate typically involves the reaction of 6-bromo-4-oxo-3,4-dihydroquinazoline with methyl 3-bromopropanoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Methyl 3-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles such as amines or thiols under suitable conditions, leading to the formation of new derivatives.
Reduction Reactions: The carbonyl group in the quinazolinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones, using oxidizing agents like potassium permanganate (KMnO4).
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .
Scientific Research Applications
Methyl 3-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Researchers investigate its potential as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of Methyl 3-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research .
Comparison with Similar Compounds
Methyl 3-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoate can be compared with other quinazolinone derivatives, such as:
Methyl 3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoate: This compound has a similar structure but contains a sulfanyl group instead of a bromine atom, which may result in different biological activities.
Methyl 3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanoate: This compound lacks the bromine atom, which can affect its reactivity and biological properties.
Properties
IUPAC Name |
methyl 3-(6-bromo-4-oxoquinazolin-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3/c1-18-11(16)4-5-15-7-14-10-3-2-8(13)6-9(10)12(15)17/h2-3,6-7H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPYEJQPPVEXBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C=NC2=C(C1=O)C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1094550-51-2 |
Source
|
Record name | methyl 3-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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